N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide is a complex organic compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological and chemical properties
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2S/c1-19(2,3)17-21-22-18(27-17)20-15(25)13-23-10-7-14(8-11-23)12-24-9-5-4-6-16(24)26/h14H,4-13H2,1-3H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVLGBSYGDRDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CN2CCC(CC2)CN3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. The process may include:
Formation of 5-tert-butyl-1,3,4-thiadiazol-2-ylamine through cyclization reactions.
Subsequent reactions to introduce the piperidinylmethyl and acetamide groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or chromium(VI) compounds.
Reduction reactions might involve hydrogen gas or metal hydrides.
Substitution reactions could employ nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, thiadiazole derivatives have shown potential as antimicrobial and antifungal agents. This compound could be studied for its biological activity against various pathogens.
Medicine: Thiadiazole derivatives have been explored for their medicinal properties, including antidiabetic, anticancer, and anti-inflammatory activities. This compound might be investigated for its therapeutic potential in treating various diseases.
Industry: In the industrial sector, thiadiazole derivatives are used in the production of corrosion inhibitors, pesticides, and other chemicals. This compound could be utilized in developing new industrial applications.
Mechanism of Action
The mechanism by which N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide exerts its effects would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to produce its biological effects. The pathways involved could include inhibition of specific biochemical processes or modulation of signaling pathways.
Comparison with Similar Compounds
Glybuzole: Another thiadiazole derivative used as an antidiabetic medication.
Tebuthiuron: A thiadiazole derivative used as a herbicide.
Uniqueness: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide is unique due to its specific structural features, such as the tert-butyl group and the piperidinylmethyl moiety. These features contribute to its distinct chemical and biological properties compared to other thiadiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
